2,3,4,5-Tetrahydro-1,5-benzothiazepine: Structural Architecture & Synthetic Paradigms
2,3,4,5-Tetrahydro-1,5-benzothiazepine: Structural Architecture & Synthetic Paradigms
The following technical guide details the 2,3,4,5-tetrahydro-1,5-benzothiazepine core, structured for researchers and drug development professionals.
Executive Summary & Pharmacophore Analysis
The 2,3,4,5-tetrahydro-1,5-benzothiazepine scaffold represents a privileged structure in medicinal chemistry, distinct from its unsaturated 1,4-benzothiazepine counterparts. Characterized by a benzene ring fused to a seven-membered thiazepine ring containing one nitrogen and one sulfur atom, this core is the structural foundation of the blockbuster calcium channel blocker Diltiazem .
However, beyond cardiovascular applications, the "tetrahydro" core—specifically the fully saturated amine variant—has emerged as a potent scaffold for antimicrobial , antifungal , and anticancer agents (tubulin polymerization inhibitors).
Structural Nuances & Nomenclature
To ensure scientific integrity, we must distinguish between the two primary subclasses often conflated in literature:
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The Lactam Core (Diltiazem-type): Formally 2,3-dihydro-1,5-benzothiazepin-4(5H)-one. The C4 position is oxidized to a carbonyl.
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The Amine Core (Target of this Guide): The 2,3,4,5-tetrahydro-1,5-benzothiazepine. The heterocyclic ring is fully saturated (no C=N imine, no C=O ketone), offering a flexible secondary amine at N5 for functionalization.
Pharmacophore Mapping:
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S1 Position: Lipophilic center; oxidation to sulfoxide/sulfone modulates polarity and metabolic stability.
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C2/C4 Positions: Critical stereogenic centers. The cis configuration (as seen in Diltiazem) is often bio-active, though recent anticancer studies favor specific C2-aryl substitutions.
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N5 Position: The "handle" for diversity. Alkylation here drastically alters bio-distribution and receptor affinity (e.g., GPCR vs. Ion Channel selectivity).
Synthetic Paradigms & Protocols
The synthesis of the tetrahydro core typically proceeds via a divergent workflow : first constructing the 2,3-dihydro (imine) intermediate, followed by chemoselective reduction.
Workflow Visualization
The following diagram illustrates the primary synthetic pathway (The Chalcone Route) and the subsequent reduction to the tetrahydro core.
[1]
Detailed Protocol: The "Green" Ionic Liquid Route
While traditional methods use glacial acetic acid or TFA (Trifluoroacetic acid), recent optimization utilizes ionic liquids for higher yields and recyclability. The following protocol synthesizes the dihydro intermediate, which is then reduced.
Phase A: Synthesis of 2,3-Dihydro-1,5-benzothiazepine
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Reagents: 2-Aminothiophenol (1.0 equiv), Chalcone derivative (1.0 equiv), [omim]SCN (1-octyl-3-methylimidazolium thiocyanate) as solvent/catalyst.
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Conditions: 60°C, 18 hours.
Step-by-Step Methodology:
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Charge: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (2 mmol) and the substituted chalcone (2 mmol) in 2 mL of [omim]SCN.
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Reaction: Stir the mixture at 60°C. The ionic liquid acts as a dual solvent-catalyst, activating the Michael acceptor (chalcone) via hydrogen bonding.
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Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the chalcone spot indicates completion.
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Work-up: Cool to room temperature. Add diethyl ether (10 mL) and extract. The product moves to the ether layer; the ionic liquid remains separate and can be recycled.
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Purification: Evaporate the ether. Recrystallize the crude solid from ethanol to obtain the 2,3-dihydro-1,5-benzothiazepine (Yields typically 80-92%).
Phase B: Reduction to 2,3,4,5-Tetrahydro-1,5-benzothiazepine
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Rationale: The C=N imine bond is reduced to the C-NH amine to generate the tetrahydro core.
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Reagents: Sodium Borohydride (NaBH4), Methanol.
Step-by-Step Methodology:
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Dissolution: Dissolve the 2,3-dihydro-1,5-benzothiazepine (1 mmol) in Methanol (10 mL) at 0°C.
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Reduction: Add NaBH4 (2.0 equiv) portion-wise over 10 minutes.
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Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench: Quench with ice water (20 mL).
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Isolation: Filter the resulting precipitate or extract with Dichloromethane (DCM).
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Validation: The disappearance of the imine stretch (~1600 cm⁻¹) in IR and the appearance of the N-H signal confirms the tetrahydro structure.
Comparative Analysis of Catalytic Methods
The choice of catalyst significantly impacts the yield and reaction time of the cyclization step.
| Catalyst / Medium | Conditions | Yield (%) | Key Advantage | Ref |
| [omim]SCN | 60°C, 18h | 80-95% | Recyclable, Solvent-free workup | [1] |
| HFIP (Hexafluoro-2-propanol) | RT, 1-3h | 85-98% | Mild conditions, H-bond activation | [2] |
| Glacial Acetic Acid | Reflux, 5-8h | 60-75% | Low cost, readily available | [3] |
| Bleaching Earth Clay | 80°C, <1h | 90-95% | Heterogeneous, Eco-friendly | [4] |
Structure-Activity Relationship (SAR)
The biological efficacy of the tetrahydro-benzothiazepine core is tightly governed by substituents at C2, C4, and N5.
SAR Logic Flow
Key Mechanistic Insights
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Anticancer Activity (Cytotoxicity):
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Recent studies indicate that 2-(4-chlorophenyl) or 2-(4-fluorophenyl) substitutions at the C2 position significantly enhance cytotoxicity against HepG2 (liver) and DU-145 (prostate) cancer lines. The electron-withdrawing nature of halogens activates the ring for hydrophobic binding interactions with target proteins like EGFR tyrosine kinase [4, 5].
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Antimicrobial Activity:
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The presence of a 4-anisyl (methoxy) group at C4, combined with a free N5-H, often yields optimal antifungal activity.
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Calcium Channel Blocking (Diltiazem-like):
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Activity requires a specific stereochemistry (cis-isomer) and usually an N5-dimethylaminoethyl side chain. The basic nitrogen in the side chain is essential for interaction with the voltage-gated calcium channel pore.
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Experimental Validation Standards
To validate the synthesis of the tetrahydro core versus the dihydro precursor, the following analytical signatures are required:
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1H NMR Spectroscopy:
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Dihydro (Imine): Look for the vinylic proton or the imine carbon signal.
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Tetrahydro (Amine): The C2-H and C3-H protons will appear as a distinct AMX or ABX system (multiplets typically between 2.0–4.5 ppm). The disappearance of the C=N signal is the primary confirmation of reduction.
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IR Spectroscopy:
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Target Signal: Appearance of a secondary amine (N-H) stretch around 3300–3400 cm⁻¹ .
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Absence: Disappearance of the C=N imine stretch (~1600 cm⁻¹).
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References
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Sharifi, A., et al. (2015). . Journal of Sulfur Chemistry.
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Ameta, K. L., et al. (2022). . ACS Omega.
- Garg, C. P., et al. (1995). A novel approach to tetrahydrobenzothiazepines from chalcones using o-aminothiophenol. Indian Journal of Chemistry.
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Haroun, M., et al. (2022).[2] . Molecules.
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Bhat, M. A., et al. (2020).[3] . Anti-Cancer Agents in Medicinal Chemistry.
Sources
- 1. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
